molecular formula C21H22N4O8 B1142682 12-Hydroxy Nevirapine 12-O-β-D-Glucuronide CAS No. 245500-95-2

12-Hydroxy Nevirapine 12-O-β-D-Glucuronide

Cat. No.: B1142682
CAS No.: 245500-95-2
M. Wt: 458.4 g/mol
InChI Key: PHLQFYBPIPCHRK-KUSYAZKWSA-N
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Description

12-Hydroxy Nevirapine 12-O-β-D-Glucuronide is a metabolite of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. This compound is formed through the glucuronidation of 12-Hydroxy Nevirapine, which is an oxidative metabolite of Nevirapine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxy Nevirapine 12-O-β-D-Glucuronide involves the glucuronidation of 12-Hydroxy Nevirapine. This reaction typically occurs in the liver, where 12-Hydroxy Nevirapine is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase . The reaction conditions include the presence of UDP-glucuronic acid and the enzyme, under physiological conditions.

Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its nature as a metabolite. it can be synthesized in vitro using liver microsomes or recombinant enzymes to facilitate the glucuronidation process .

Chemical Reactions Analysis

Types of Reactions: 12-Hydroxy Nevirapine 12-O-β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not participate in many other types of chemical reactions.

Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. Hydrolysis of the glucuronide can be achieved using acidic or enzymatic conditions .

Major Products Formed: The major product formed from the glucuronidation of 12-Hydroxy Nevirapine is this compound. Hydrolysis of this compound yields 12-Hydroxy Nevirapine and glucuronic acid .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds:

  • Nevirapine
  • 12-Hydroxy Nevirapine
  • Nevirapine Glucuronide

Uniqueness: 12-Hydroxy Nevirapine 12-O-β-D-Glucuronide is unique due to its specific formation through the glucuronidation of 12-Hydroxy Nevirapine. This process enhances the solubility and excretion of the compound, distinguishing it from its parent compound and other metabolites .

Properties

CAS No.

245500-95-2

Molecular Formula

C21H22N4O8

Molecular Weight

458.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-7-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H22N4O8/c26-13-14(27)16(20(30)31)33-21(15(13)28)32-8-9-5-7-23-18-12(9)24-19(29)11-2-1-6-22-17(11)25(18)10-3-4-10/h1-2,5-7,10,13-16,21,26-28H,3-4,8H2,(H,24,29)(H,30,31)/t13-,14-,15+,16-,21+/m0/s1

InChI Key

PHLQFYBPIPCHRK-KUSYAZKWSA-N

Isomeric SMILES

C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)COC5C(C(C(C(O5)C(=O)O)O)O)O

Synonyms

(11-Cyclopropyl-6,11-dihydro-6-oxo-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-4-yl)methyl β-D-Glucopyranosiduronic Acid_x000B_

Origin of Product

United States

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